molecular formula C13H20N5O8P B12926044 8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate) CAS No. 35927-35-6

8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12926044
CAS No.: 35927-35-6
M. Wt: 405.30 g/mol
InChI Key: QQEAKZPMKJLCJO-IOSLPCCCSA-N
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Description

The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other intermediates.

    Attachment of the sugar moiety: The sugar moiety, in this case, a ribose derivative, is attached to the purine base through a glycosidic bond.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the sugar moiety to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and typically involves:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification steps: Such as crystallization, chromatography, and recrystallization to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The phosphate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a model compound for nucleotide interactions.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

    Inhibit enzyme activity: By binding to the active site or allosteric sites.

    Modulate receptor function: By acting as an agonist or antagonist.

    Alter cellular pathways: By influencing signal transduction pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide that plays a central role in energy transfer within cells.

    Guanosine monophosphate (GMP): Another nucleotide involved in various cellular processes.

    Cytidine monophosphate (CMP): A nucleotide that is a component of RNA.

Uniqueness

The uniqueness of “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

35927-35-6

Molecular Formula

C13H20N5O8P

Molecular Weight

405.30 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H20N5O8P/c1-13(2,21)12-17-6-9(14)15-4-16-10(6)18(12)11-8(20)7(19)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,14,15,16)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1

InChI Key

QQEAKZPMKJLCJO-IOSLPCCCSA-N

Isomeric SMILES

CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)O

Canonical SMILES

CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)O

Origin of Product

United States

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